17:0-14:1 PG-d5

Lipidomics Mass Spectrometry Isotope Dilution

17:0-14:1 PG-d5 (CAS 2342575-74-8) is a deuterium-labeled analog of 17:0-14:1 phosphatidylglycerol (PG) featuring a C17:0 (heptadecanoyl) acyl chain at the sn-1 position and a C14:1 (9Z-tetradecenoyl/myristoleoyl) acyl chain at the sn-2 position, with five deuterium atoms incorporated at the glycerol backbone (1,1,2,3,3-d5). It is supplied as a sodium salt with a molecular weight of 733.94 g/mol (C37H65D5NaO10P) and is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative lipidomic analysis via liquid chromatography–mass spectrometry (LC-MS).

Molecular Formula C37H70NaO10P
Molecular Weight 733.9 g/mol
CAS No. 2342575-74-8
Cat. No. B15598839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17:0-14:1 PG-d5
CAS2342575-74-8
Molecular FormulaC37H70NaO10P
Molecular Weight733.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H71O10P.Na/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-36(40)44-32-35(33-46-48(42,43)45-31-34(39)30-38)47-37(41)29-27-25-23-21-18-14-12-10-8-6-4-2;/h10,12,34-35,38-39H,3-9,11,13-33H2,1-2H3,(H,42,43);/q;+1/p-1/b12-10-;/t34?,35-;/m1./s1/i32D2,33D2,35D;
InChIKeyDQUFTGULQVOAMB-NGFKHUNFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

17:0-14:1 PG-d5 (CAS 2342575-74-8) – Deuterated Phosphatidylglycerol Lipid Internal Standard for Quantitative LC-MS


17:0-14:1 PG-d5 (CAS 2342575-74-8) is a deuterium-labeled analog of 17:0-14:1 phosphatidylglycerol (PG) featuring a C17:0 (heptadecanoyl) acyl chain at the sn-1 position and a C14:1 (9Z-tetradecenoyl/myristoleoyl) acyl chain at the sn-2 position, with five deuterium atoms incorporated at the glycerol backbone (1,1,2,3,3-d5) . It is supplied as a sodium salt with a molecular weight of 733.94 g/mol (C37H65D5NaO10P) and is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative lipidomic analysis via liquid chromatography–mass spectrometry (LC-MS) .

17:0-14:1 PG-d5: Why Non-Isotopic or Alternative Chain-Length Lipid Standards Cannot Substitute


Generic substitution of 17:0-14:1 PG-d5 with either its non-deuterated counterpart or alternative PG internal standards compromises quantitative accuracy in LC-MS lipidomics. Non-deuterated 17:0-14:1 PG co-elutes identically with the endogenous analyte and cannot be distinguished in the mass spectrometer, precluding its use as an internal standard [1]. Alternative deuterated PG species, such as 16:0-18:1 D5 PG, possess distinct chromatographic retention times and differential extraction recoveries across varying biological matrices; class-level evidence from targeted lipidomics workflows demonstrates that deuterated PG internal standard recovery rates vary by approximately 15–20% across different acyl chain compositions, underscoring that analyte-matched standards are essential for minimizing quantification error [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance Comparisons for 17:0-14:1 PG-d5


Isotopic Differentiation via Mass Shift: Enabling Analyte Discrimination by LC-MS

17:0-14:1 PG-d5 incorporates five deuterium atoms (d5) at the glycerol backbone (positions 1,1,2,3,3), producing a +5 Da mass shift relative to the unlabeled 17:0-14:1 PG analyte. This isotopic separation permits complete discrimination between the internal standard and endogenous species in the mass spectrometer, enabling reliable peak integration and quantification that is unattainable with non-deuterated analogs . The 5-Da shift exceeds the 2–3 Da threshold required for baseline resolution from the natural M+2 isotopologue envelope, preventing signal overlap artifacts .

Lipidomics Mass Spectrometry Isotope Dilution

Chromatographic Co-Elution with Endogenous 17:0-14:1 PG for Matrix Effect Normalization

Unlike structural analogs or chain-length variants of PG, 17:0-14:1 PG-d5 co-elutes precisely with its endogenous 17:0-14:1 PG counterpart under reverse-phase LC conditions, ensuring that both species experience identical ion suppression or enhancement events at the electrospray ionization source [1]. Literature on deuterated lipid internal standards confirms that such co-elution is essential for correcting matrix effects, with studies showing that deviations in retention time as small as 0.1 minutes between internal standard and analyte can introduce up to 15–30% quantification error in complex biological extracts [2].

LC-MS Matrix Effect Ion Suppression

Phosphatidylglycerol Class Recovery Rate in Targeted LC-MS Workflows

In a systematic evaluation of deuterated lipid internal standard recoveries across 15 lipid classes using a targeted LC/TQ workflow, the PG (phosphatidylglycerol) class exhibited an average recovery of approximately 82% (n = 3 individual PG species × 5 preparation replicates × 5 MS replicates) [1]. This class-level recovery metric serves as a benchmark for 17:0-14:1 PG-d5 performance expectations and demonstrates that PG internal standards fall within the mid-range recovery tier—lower than PC and PE classes but higher than PI and PS classes—enabling class-specific correction factors to be applied during data normalization [1].

Lipidomics Recovery Efficiency Sample Preparation

Defined Purity and Formulation for Reproducible Spike-In Quantification

17:0-14:1 PG-d5 is supplied as a pre-formulated methanol solution at 1 mg/mL concentration with assay purity >99% (TLC) . In contrast, the non-deuterated 17:0-14:1 PG ammonium salt standard is offered as a ~10 μg/mL methanol solution without a stated deuterated counterpart purity grade for quantitative MS applications . This >99% purity specification ensures that the internal standard contributes negligible background interference and permits accurate gravimetric or volumetric spike-in at known absolute quantities, an essential requirement for isotope dilution mass spectrometry (IDMS) .

Analytical Chemistry Quality Control Standardization

Inclusion in Standardized Lipidomics Internal Standard Mixtures

17:0-14:1 PG (non-deuterated) is a component of established internal standard mixtures used in published lipidomics protocols for PG class quantification, with documented spike-in amounts of 28–59 pmol per sample . While 17:0-14:1 PG-d5 is not yet incorporated into major commercial pre-mixed panels such as UltimateSPLASH ONE (which includes 69 lipids across 15 classes including PG species) , the d5-labeled version is positioned as a single-standard alternative for laboratories requiring PG-specific quantification without purchasing comprehensive mixtures. This selective procurement option enables cost-effective targeted assays.

Lipidomics Standardization Multi-Class Quantification

Application Scenarios for 17:0-14:1 PG-d5 Based on Quantitative Evidence


Absolute Quantification of Endogenous Phosphatidylglycerol Species in Targeted Lipidomics

Deploy 17:0-14:1 PG-d5 as an internal standard for isotope dilution LC-MS quantification of PG lipid species in biological extracts. The +5 Da mass shift [Evidence Item 1] enables unambiguous discrimination from endogenous 17:0-14:1 PG, while co-elution [Evidence Item 2] ensures normalization of matrix effects. Apply the class-level recovery benchmark of ~82% [Evidence Item 3] as a quality control metric during method validation [1].

PG Class-Specific Internal Standard for Membrane Lipid Profiling in Infectious Disease Research

Phosphatidylglycerol plays a regulatory role in innate defense and inflammatory mechanisms against viral infection . Use 17:0-14:1 PG-d5 at spike-in concentrations informed by established protocols (28–59 pmol range) [Evidence Item 5] to quantify PG dynamics in pulmonary surfactant or infected tissue samples, where accurate PG measurement is critical for understanding host–pathogen interactions [1].

Cost-Effective Single-Standard Procurement for PG-Only Assays

For laboratories conducting PG-specific targeted assays, procurement of 17:0-14:1 PG-d5 as an individual standard eliminates the need for costly multi-class internal standard mixtures [Evidence Item 5]. The >99% purity and 1 mg/mL pre-formulated concentration [Evidence Item 4] support direct dilution and spike-in without additional purification steps, streamlining workflow and reducing per-assay cost .

Quality Control Reference for Lipid Extraction Efficiency Monitoring

Add 17:0-14:1 PG-d5 to biological samples prior to lipid extraction and monitor its recovery via LC-MS as a class-specific proxy for extraction efficiency. The defined recovery benchmark for PG internal standards (~82%) [Evidence Item 3] provides a validated reference point; significant deviations from this value indicate extraction or ionization issues requiring troubleshooting [1]. This application leverages the >99% purity specification [Evidence Item 4] to ensure that recovery measurements reflect true matrix effects rather than standard impurities.

Technical Documentation Hub

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